molecular formula C11H6ClN3O2S B1395097 4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one CAS No. 1142199-64-1

4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one

Cat. No.: B1395097
CAS No.: 1142199-64-1
M. Wt: 279.7 g/mol
InChI Key: QGIYNQMVTQNJCP-UHFFFAOYSA-N
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Description

Background and Significance of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds constitute one of the most fundamental and extensively studied classes in organic chemistry, characterized by ring structures containing at least one atom other than carbon. These compounds have revolutionized multiple scientific disciplines due to their extraordinary structural diversity and unique electronic properties. The significance of heterocyclic chemistry extends far beyond academic interest, as these compounds form the backbone of modern pharmaceutical industry, with over 85% of bioactive substances containing heterocyclic systems.

The prevalence of heterocyclic compounds in biological systems underscores their fundamental importance to life itself. Nucleic acids, which store and express genetic information, represent quintessential examples of heterocyclic compounds, as do essential micronutrient vitamins. The most common heteroatoms found in cyclic rings include nitrogen, oxygen, and sulfur, each contributing distinct electronic and chemical properties to the resulting compounds. This structural versatility enables the design of molecules with precisely tailored properties for specific applications.

Modern synthetic methodologies have significantly expanded the accessible chemical space of heterocyclic compounds. Recent advances in carbon-hydrogen activation, photoredox chemistry, borrowing hydrogen catalysis, and multicomponent reactions have provided medicinal chemists with powerful tools for rapid access to functionalized heterocyclic scaffolds. These developments are particularly crucial for drug discovery programs, where the ability to generate diverse chemical libraries efficiently can accelerate the identification of lead compounds.

The electronic arrangement of heterocyclic compounds allows for classification into aliphatic and aromatic categories, each exhibiting distinct reactivity patterns and applications. Aliphatic heterocycles, characterized by the absence of aromatic character, often display properties influenced by ring strain, while aromatic heterocycles benefit from enhanced stability and unique electronic delocalization patterns. This fundamental distinction guides synthetic strategies and influences the potential applications of these compounds in various fields.

Overview of Benzothiadiazole and Oxazolone Motifs

The 2,1,3-benzothiadiazole system represents a bicyclic aromatic heterocycle composed of a benzene ring fused to a 1,2,5-thiadiazole unit. This structural arrangement creates a ten-electron aromatic system where the sulfur heteroatom contributes its lone pair to the ring current, conforming to Huckel's rule for aromaticity. The compound has been known since the nineteenth century and can be readily prepared in at least 85% yield from ortho-phenylenediamine through reaction with thionyl chloride in pyridine.

The aromatic character of 2,1,3-benzothiadiazole enables it to undergo standard aromatic substitution reactions, including nitration and halogenation. Bromination to produce 4,7-dibromo-2,1,3-benzothiadiazole is particularly significant, as this derivative serves as a crucial building block for Suzuki-Miyaura cross-coupling reactions in the synthesis of larger molecular systems and conductive polymers. The electronic properties of the benzothiadiazole core make it an excellent electron-accepting unit, which has led to its widespread application in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Recent investigations have demonstrated that benzothiadiazole derivatives exhibit remarkable photophysical properties, including high emission intensity and quantum efficiency when incorporated into molecular systems containing carbazole units. The tunability of optical properties through structural modifications has made these compounds valuable for applications ranging from fluorescent imaging probes to solid-state lighting materials. The benzothiadiazole core's ability to function as a modifiable acceptor block in donor-acceptor type systems has further expanded its utility in organic electronics.

Isoxazol-5-ones, also known as isoxazolin-5-ones, represent a class of five-membered heterocyclic compounds with remarkable synthetic versatility. These compounds possess three nucleophilic sites: the nitrogen atom at position 2, the carbon atom at position 4, and the exocyclic carbonyl oxygen atom. The acidic nature of the carbon-hydrogen bond at position 4, comparable in strength to carboxylic acids, combined with the relatively weak nitrogen-oxygen bond, creates a rich platform for chemical transformations.

The reactivity profile of isoxazol-5-ones includes their ability to undergo nitrogen-oxygen bond cleavage, often accompanied by carbon dioxide elimination, which can trigger cascade reactions leading to diverse synthetic outcomes. This unique reactivity has positioned isoxazol-5-ones as valuable intermediates in organic synthesis, particularly for the construction of complex molecular architectures. The compounds can be functionalized through various approaches, including alkylation, oxidation, and transition metal-catalyzed transformations.

Ring System Key Features Primary Applications
2,1,3-Benzothiadiazole Electron-accepting, aromatic, ten-electron system Organic electronics, fluorescent probes, photovoltaic materials
Isoxazol-5-one Three nucleophilic sites, weak N-O bond, acidic C4-H Synthetic intermediates, pharmaceutical scaffolds, cascade reactions

Rationale for Studying 4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one

The rational design of 4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one emerges from the strategic combination of two well-established heterocyclic motifs, each contributing complementary properties to the overall molecular architecture. The incorporation of the 2,1,3-benzothiadiazole system provides strong electron-accepting character, which is essential for creating donor-acceptor molecular systems with tunable electronic properties. This electron-deficient nature can significantly influence the compound's photophysical characteristics, potentially leading to interesting luminescent properties suitable for materials science applications.

The isoxazol-5-one component introduces synthetic versatility through its multiple reactive sites and unique chemical behavior. The weak nitrogen-oxygen bond characteristic of isoxazolones enables transformative chemistry that can lead to ring-opening reactions, rearrangements, and the formation of novel molecular frameworks. This reactivity profile makes the compound an attractive starting material for accessing diverse chemical space through established and emerging synthetic methodologies.

The methylene bridge connecting the two ring systems creates a conjugated pathway that can facilitate electronic communication between the electron-accepting benzothiadiazole and the isoxazolone moiety. This structural feature is particularly significant for applications requiring charge transfer or energy transfer processes, such as in organic photovoltaic devices or fluorescent sensing applications. The extended conjugation may also influence the compound's absorption and emission characteristics, potentially shifting these properties into useful spectral regions.

The chloromethyl substituent at position 3 of the isoxazole ring provides an additional synthetic handle for further functionalization. Chloromethyl groups are known to undergo various nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactive site expands the synthetic utility of the compound and provides opportunities for late-stage diversification in medicinal chemistry programs.

The structural similarity to other bioactive isoxazol-5-one derivatives suggests potential biological relevance for this compound. Previous studies have demonstrated that related isoxazolone compounds exhibit various biological activities, including anthelmintic properties when combined with appropriate substituents. The unique combination of structural features in 4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one may lead to novel biological activities that merit investigation.

Scope and Objectives of the Research

The comprehensive investigation of 4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one requires a multifaceted approach encompassing synthetic methodology development, structural characterization, and property evaluation. The primary objective involves establishing efficient synthetic routes to this compound that can provide access to sufficient quantities for detailed studies while maintaining high purity and yield. This includes optimization of reaction conditions, exploration of alternative synthetic approaches, and development of scalable procedures suitable for both research and potential commercial applications.

Structural characterization represents a fundamental component of this research, requiring the application of multiple analytical techniques to confirm the molecular structure and understand the compound's conformational preferences. Nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and single crystal X-ray diffraction studies will provide comprehensive structural information. These investigations will establish the connectivity pattern, stereochemistry, and solid-state arrangement of the molecule, which are crucial for understanding its chemical and physical properties.

The photophysical properties of 4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one warrant detailed investigation given the known optical properties of benzothiadiazole derivatives. Ultraviolet-visible absorption spectroscopy and fluorescence emission studies will reveal the compound's electronic transitions and emission characteristics. Solvent effects on these properties will provide insights into the molecular electronic structure and potential applications in sensing or materials science.

The synthetic reactivity of the compound requires systematic exploration to understand the relative reactivity of its different functional groups and identify useful transformation pathways. The isoxazol-5-one ring offers opportunities for nitrogen-oxygen bond cleavage reactions, while the chloromethyl group provides a site for nucleophilic substitution reactions. The benzothiadiazole system may undergo electrophilic aromatic substitution or serve as a component in cross-coupling reactions. Understanding these reactivity patterns will guide the development of synthetic applications and potential derivatization strategies.

Computational studies will complement experimental investigations by providing theoretical insights into the electronic structure, molecular geometry, and reactivity patterns of the compound. Density functional theory calculations can predict molecular properties, optimize geometries, and provide mechanistic insights into potential reactions. These theoretical studies will guide experimental design and help interpret observed phenomena.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-5-9-7(11(16)17-13-9)4-6-2-1-3-8-10(6)15-18-14-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIYNQMVTQNJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C=C3C(=NOC3=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one (CAS Number: 1142199-64-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.

The molecular formula of the compound is C11H6ClN3O2SC_{11}H_6ClN_3O_2S, with a molecular weight of 279.70 g/mol. The structure features a benzothiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₆ClN₃O₂S
Molecular Weight279.70 g/mol
CAS Number1142199-64-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Although specific synthetic pathways are not extensively documented in the available literature, compounds with similar structures often utilize methods involving nucleophilic substitutions and cyclization reactions.

Biological Activity

Research indicates that compounds related to benzothiadiazole exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one have been investigated in various studies.

Antimicrobial Activity

In a study focusing on the antimicrobial properties of similar benzothiadiazole derivatives, it was found that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Benzothiadiazole derivatives have been explored for their anticancer potential. A study demonstrated that compounds with similar scaffolds induced apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. The specific effects of 4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one on cancer cells are yet to be fully elucidated but are anticipated based on structural analogs.

Case Studies

  • Antifungal Activity : A case study investigated the antifungal effects of benzothiadiazole derivatives against Candida albicans. The results indicated that these compounds could inhibit fungal growth at micromolar concentrations.
  • Cytotoxicity Assay : Another research project evaluated the cytotoxic effects of related compounds on human cancer cell lines. The findings suggested that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Heterocycle Oxazolone Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one Benzothiadiazole Chloromethyl C₁₁H₆ClN₃O₂S 295.71* High reactivity; potential kinase inhibition
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (II) Benzoxadiazole Hexanone-linked triazole C₁₅H₁₆N₆O₂ 312.34 Fluorescent probes
4-[(dimethylamino)methyl]-3-(4-methylphenyl)-2H-1,2-oxazol-5-one None Dimethylaminomethyl, methylphenyl C₁₃H₁₆N₂O₂ 232.28 Improved solubility; LogP = 2.00
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one Bromobenzylidene Chloromethyl C₁₁H₇BrClNO₂ 324.54 Halogenated analog for crystallography
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate Oxadiazole Chloromethyl, butanoate C₈H₁₀ClN₃O₃ 231.64 Ester-functionalized; CAS 1311314-51-8

*Calculated based on formula.

Electronic and Reactivity Profiles

  • Benzothiadiazole vs.
  • Chloromethyl vs. Dimethylaminomethyl: The chloromethyl group (electron-withdrawing) contrasts with dimethylaminomethyl (electron-donating), influencing nucleophilic substitution rates and solubility. For example, the dimethylamino derivative (LogP = 2.00) is more lipophilic than polar benzothiadiazole analogs .

Research Findings and Key Insights

Crystallographic Behavior : The planar benzothiadiazole moiety may promote tight crystal packing via π-π interactions, as observed in related sulfur heterocycles . Software like SHELXL and ORTEP-3 are critical for resolving such structures .

Stability Considerations: The chloromethyl group’s susceptibility to hydrolysis necessitates careful storage, contrasting with more stable dimethylamino or ester derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.